molecular formula C25H36NP B14371083 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine CAS No. 91508-77-9

1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine

Katalognummer: B14371083
CAS-Nummer: 91508-77-9
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: DHDYROPUHRAOLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a phenyl group and a phosphanyl group attached to a methanimine backbone, with the phosphanyl group further substituted with a 2,4,6-tri-tert-butylphenyl moiety. This structure imparts significant steric hindrance, making the compound an interesting subject for studies in organic and inorganic chemistry.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine precursor. One common method includes the use of 2,4,6-tri-tert-butylphenylphosphine and a phenylmethanimine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, often facilitated by the steric hindrance provided by the tert-butyl groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism by which 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metal ions. The steric hindrance provided by the tert-butyl groups influences the coordination environment, affecting the reactivity and stability of the resulting complexes. This makes the compound valuable in catalysis and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.

    2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.

    2,4-Di-tert-butylphenol: Another antioxidant with applications in various industries

Eigenschaften

CAS-Nummer

91508-77-9

Molekularformel

C25H36NP

Molekulargewicht

381.5 g/mol

IUPAC-Name

phenyl-(2,4,6-tritert-butylphenyl)phosphanylmethanimine

InChI

InChI=1S/C25H36NP/c1-23(2,3)18-15-19(24(4,5)6)21(20(16-18)25(7,8)9)27-22(26)17-13-11-10-12-14-17/h10-16,26-27H,1-9H3

InChI-Schlüssel

DHDYROPUHRAOLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(=N)C2=CC=CC=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.